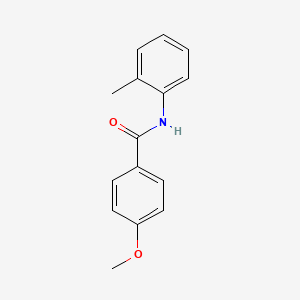

4-methoxy-N-(2-methylphenyl)benzamide

Description

Overview of Benzamide (B126) Core Structures in Organic Chemistry Research

The benzamide functional group, which consists of a benzene (B151609) ring attached to an amide (-CONH-), is a fundamental scaffold in organic chemistry. ontosight.aipharmaguideline.com This structural motif is prevalent in numerous pharmaceuticals and biologically active molecules. pharmaguideline.comnanobioletters.com The stability of the amide bond, combined with the potential for functionalization on both the benzene ring and the nitrogen atom, makes the benzamide core a versatile template for designing novel compounds. mdpi.commdpi.com In research, these structures are explored for their potential therapeutic applications, which include anti-inflammatory, antibacterial, and anticancer activities. ontosight.ainanobioletters.com The specific properties and reactivity of a benzamide derivative are heavily influenced by the nature and position of substituents on the aromatic ring. acs.org

Rationale for Investigating N-Substituted Benzamide Architectures, particularly 4-methoxy-N-(2-methylphenyl)benzamide

The investigation into N-substituted benzamide architectures is driven by the quest for compounds with enhanced biological efficacy and target specificity. ontosight.ai Modification of the substituent on the amide nitrogen allows for fine-tuning of a molecule's steric and electronic properties, which can profoundly impact its interaction with biological targets like enzymes and receptors. nih.gov For instance, N-substituted benzamides have been successfully developed as histone deacetylase (HDAC) inhibitors and poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, both of which are promising targets in cancer therapy. nih.govtandfonline.comnih.gov

The specific structure of This compound presents a unique combination of features that warrant academic investigation:

The 4-methoxy group: This electron-donating group on the benzoyl ring can influence the molecule's electronic distribution and potential for hydrogen bonding, which is crucial for binding to biological targets.

The N-(2-methylphenyl) group: The presence of a methyl group at the ortho position of the N-phenyl ring introduces steric hindrance, which can enforce a specific conformation (rotation around the N-C(aryl) bond). This conformational constraint can lead to higher selectivity for a particular biological target. The methyl group also increases the lipophilicity of the molecule, which can affect its cell permeability and metabolic stability.

The combination of these features makes this compound an intriguing candidate for inclusion in screening libraries aimed at discovering new bioactive agents.

| Property | Value | Source |

| CAS Number | 7464-54-2 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C15H15NO2 | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 241.29 g/mol | chemicalbook.comsigmaaldrich.com |

| Melting Point | 167-168 °C | chemicalbook.com |

| Boiling Point (Predicted) | 313.3±35.0 °C | chemicalbook.com |

| Density (Predicted) | 1.156±0.06 g/cm3 | chemicalbook.com |

| pKa (Predicted) | 13.65±0.70 | chemicalbook.com |

Historical Context of Benzamide Synthesis and Derivatization in Academic Research

The history of benzamides dates back to 1833, when the parent compound, benzamide, was first discovered by the German chemist Friedrich Wöhler. pharmaguideline.com However, it was not until the early 20th century that the broader potential of benzamide derivatives in medical applications began to be explored. pharmaguideline.com

Traditional synthetic methods for preparing benzamides typically involve the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. nanobioletters.commdpi.com This classical approach remains widely used due to its reliability and broad substrate scope. A common procedure involves the chlorination of a benzoic acid followed by amidation with the desired amine. mdpi.comslideshare.net

Over the decades, organic chemists have developed numerous other methods for amide bond formation. mdpi.com More recent advancements include the use of dehydrating reagents to directly couple carboxylic acids and amines. mdpi.com In the context of green chemistry and atom economy, direct catalytic methods are of high interest. For example, a method for the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in a superacid has been reported, offering a more direct route to primary benzamides. nih.gov The continuous development of synthetic methodologies allows researchers to build vast libraries of benzamide derivatives for biological screening. researchgate.net

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for N-substituted benzamides is vibrant and highly focused on therapeutic applications, particularly in oncology. nih.govtandfonline.comnih.gov Scientists are actively designing and synthesizing novel benzamide derivatives as inhibitors for various enzymes implicated in disease, such as carbonic anhydrase and acetylcholinesterase. nih.gov Structure-activity relationship (SAR) studies are a key component of this research, aiming to understand how specific structural modifications affect a compound's potency and selectivity. acs.orgnih.govresearchgate.net

In stark contrast, the specific compound This compound appears to be largely unexplored in published academic literature. While it is available from commercial suppliers as a chemical for early-stage research, detailed studies on its synthesis, characterization, and biological activity are scarce. sigmaaldrich.com This represents a significant knowledge gap. Its availability suggests it may be used as a building block in chemical synthesis or as part of larger, unpublished screening collections. The lack of dedicated research on this particular molecule means its potential remains untapped, making it a prime candidate for foundational academic investigation.

Objectives and Scope of Academic Research on this compound

Given the limited information available, academic research on this compound would logically begin with foundational studies. The primary objectives would be to fully characterize the compound and explore its potential as a scaffold for new derivatives or as a bioactive agent itself.

The scope of such research could be outlined in several key stages:

Synthesis and Optimization: Developing and optimizing a robust and scalable synthetic route for this compound. This would involve comparing different coupling reagents and reaction conditions to achieve high yield and purity.

Structural Characterization: Comprehensive characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. Obtaining a single crystal for X-ray crystallography would provide definitive structural confirmation and insights into its solid-state conformation. researchgate.netnih.gov

Computational Modeling: Employing molecular docking and other computational tools to predict potential biological targets. mdpi.comnih.gov By comparing its structure to known inhibitors of enzymes like kinases or HDACs, researchers could generate hypotheses about its potential biological activity.

In-Vitro Biological Screening: Conducting broad biological screening assays to identify any potential activity. This would include testing against various cancer cell lines, bacterial or fungal strains, and a panel of relevant enzymes. nanobioletters.comnih.gov The results of these screens would guide further, more focused investigations into its mechanism of action.

This systematic approach would establish a solid foundation of knowledge about this compound, potentially uncovering novel biological activities and paving the way for future derivatization and development.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-5-3-4-6-14(11)16-15(17)12-7-9-13(18-2)10-8-12/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFNQLVXALXXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323464 | |

| Record name | 4-methoxy-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-54-2 | |

| Record name | NSC404060 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Methoxy N 2 Methylphenyl Benzamide

Classical Amide Bond Formation Strategies Applied to 4-methoxy-N-(2-methylphenyl)benzamide Synthesis

Traditional methods for forging the amide bond in this compound typically involve the reaction of a carboxylic acid derivative with an amine. These well-established techniques are widely employed due to their reliability and versatility.

Carboxylic Acid Activation Approaches

A primary strategy in classical amide synthesis is the activation of the carboxylic acid moiety of 4-methoxybenzoic acid to make it more susceptible to nucleophilic attack by 2-methylaniline. A common and effective method is the conversion of the carboxylic acid to an acyl chloride.

For instance, a related compound, N-(4-methoxy-2-methyl-phenyl)benzamide, can be synthesized from benzoyl chloride and 2-methyl-4-methoxybenzenamine. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction proceeds at room temperature, and after an aqueous workup, the desired amide can be isolated. A similar approach can be applied to the synthesis of this compound by reacting 4-methoxybenzoyl chloride with 2-methylaniline.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |

| 4-Methoxybenzoyl Chloride | 2-Methylaniline | Triethylamine | Dichloromethane | 16 h | ~42% (estimated) |

Coupling Reagent-Mediated Amidation

To circumvent the often harsh conditions required for acyl chloride formation, a multitude of coupling reagents have been developed to facilitate the direct amidation of carboxylic acids. These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction with the amine.

Commonly employed coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an activating agent such as N-hydroxybenzotriazole (HOBt). This combination forms a highly reactive HOBt ester, which then readily reacts with the amine. For example, the synthesis of a similar compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126), was achieved by condensing the corresponding carboxylic acid and aniline (B41778) using DIC and HOBt. nih.gov This method is known for its high yields and suppression of side reactions.

Other prominent coupling reagents belong to the phosphonium (B103445) and uronium salt families. Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation, particularly in cases involving sterically hindered substrates.

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Solvent | Yield |

| 4-Methoxybenzoic Acid | 2-Methylaniline | DIC | HOBt | Dichloromethane | Good to Excellent (inferred) |

| 4-Methoxybenzoic Acid | 2-Methylaniline | PyBOP | - | Dimethylformamide | High (inferred) |

| 4-Methoxybenzoic Acid | 2-Methylaniline | HATU | - | Dimethylformamide | High (inferred) |

Advanced and Green Synthetic Protocols for this compound

In recent years, a strong emphasis has been placed on developing more sustainable and efficient synthetic methods. These advanced protocols aim to reduce waste, minimize the use of hazardous reagents, and decrease energy consumption.

Catalytic Amide Bond Formation

The direct formation of amides from carboxylic acids and amines with the catalytic removal of water represents a highly atom-economical approach. Various metal and non-metal catalysts have been developed for this purpose.

Boronic acids have emerged as effective catalysts for the direct amidation of aromatic carboxylic acids. nih.gov For the synthesis of this compound, a suitable boronic acid catalyst could facilitate the reaction between 4-methoxybenzoic acid and 2-methylaniline, typically at elevated temperatures with the removal of water. Studies have shown that catalysts like 2-hydroxyphenylboronic acid can be effective for the amidation of aromatic acids, achieving high yields. nih.gov

Ruthenium-based catalysts have also been employed for the ortho-arylation of benzoic acids, which, while a different transformation, highlights the utility of ruthenium in activating carboxylic acids for C-N bond-forming reactions. d-nb.infonih.govresearchgate.netacs.org Direct catalytic amidation using ruthenium complexes is also an area of active research.

| Carboxylic Acid | Amine | Catalyst | Solvent | Temperature | Yield |

| 4-Methoxybenzoic Acid | 2-Methylaniline | 2-Hydroxyphenylboronic Acid | Toluene (B28343) (with water removal) | Reflux | Up to 98% (inferred for aromatic acids) nih.gov |

| Benzoic Acids | Aryl Halides | Ruthenium-phosphine complexes | Various | 140°C | High (for arylation) d-nb.info |

Solvent-Free or Environmentally Benign Synthetic Routes

Eliminating or replacing hazardous organic solvents is a key principle of green chemistry. To this end, solvent-free and mechanochemical methods for amide synthesis have been developed.

Mechanochemical synthesis, which involves grinding solid reactants together, often with a catalytic amount of liquid, can dramatically reduce solvent waste. omicsonline.orgrsc.orgnih.govresearchgate.netrsc.org This technique has been successfully applied to the synthesis of various amides, often with high yields and reduced reaction times. omicsonline.orgnih.gov The synthesis of this compound could potentially be achieved by ball-milling 4-methoxybenzoic acid, 2-methylaniline, and a suitable coupling agent. omicsonline.org

| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Yield |

| Benzoic Acid | Benzylamine | Ball-milling with EDC·HCl | 30-60 min | 85-95% omicsonline.org |

| Substituted Halides | Amines | Neat mechanochemical grinding | Short | Excellent rsc.org |

Microwave-Assisted or Sonochemical Synthesis Techniques

Microwave irradiation and sonochemistry (the use of ultrasound) are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and purer products in shorter timeframes compared to conventional heating.

Microwave-assisted organic synthesis (MAOS) has been widely applied to amide bond formation. nih.govchemicaljournals.comnih.govbiotage.co.jpresearchgate.netarkat-usa.org The rapid and uniform heating provided by microwaves can drive the reaction between 4-methoxybenzoic acid and 2-methylaniline to completion in minutes, as opposed to hours with conventional methods. chemicaljournals.com

Sonochemical synthesis offers another green approach. The acoustic cavitation generated by ultrasound can create localized high-pressure and high-temperature zones, promoting the reaction. orgchemres.orgorgchemres.orgresearchgate.net The synthesis of aryl amides from carboxylic acids has been shown to be more efficient under ultrasonic irradiation, with improved yields and significantly reduced reaction times. orgchemres.org

| Method | Reactants | Conditions | Reaction Time | Yield |

| Microwave-Assisted | N-(tetra-O-acetyl-β-d-glucopyranosyl)isothiocyanate and isatin (B1672199) derivatives | 100-200 °C | - | 74-96% nih.gov |

| Microwave-Assisted | Benzyl chloride and water (hydrolysis) | - | 3 min | 97% chemicaljournals.com |

| Sonochemical | Carboxylic acids and isocyanides | Methanol, Room Temperature | < 2.5 h | 78-95% orgchemres.org |

| Sonochemical | Benzoic acid derivatives and amines | Diatomite earth@IL/ZrCl4, Toluene, Room Temperature | 15-60 min | High researchgate.net |

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound, like other N-aryl benzamides, typically proceeds through the nucleophilic acyl substitution of a 4-methoxybenzoyl derivative with 2-methylaniline. The reaction mechanism, kinetics, and thermodynamics are influenced by the specific reagents, catalysts, and reaction conditions employed. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, the general principles of N-acylation reactions provide a framework for understanding its formation.

The most common laboratory synthesis involves the reaction of 4-methoxybenzoyl chloride with 2-methylaniline. This reaction is generally fast and exothermic, proceeding through a nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. The presence of a base, such as triethylamine or pyridine, is often used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic data for the synthesis of this compound are scarce. However, the kinetics of benzamide formation are known to be influenced by several factors including the nature of the solvent, the concentration of reactants, and the temperature. In polar aprotic solvents, the reaction rate is generally enhanced.

| Parameter | General Value/Trend for N-Aryl Benzamide Formation | Factors Influencing the Parameter |

| Rate Constant (k) | Varies significantly with conditions | Solvent polarity, temperature, steric hindrance of reactants, catalyst presence |

| Activation Energy (Ea) | Generally moderate | Specific reactants and reaction pathway |

| Enthalpy of Reaction (ΔH) | Exothermic | Bond energies of reactants and products |

| Entropy of Reaction (ΔS) | Typically negative (two molecules combine to form one) | Degree of ordering in the transition state and products |

| Gibbs Free Energy (ΔG) | Negative (spontaneous) | Enthalpy and entropy contributions |

This table presents generalized trends for N-aryl benzamide formation reactions due to the lack of specific data for this compound.

Identification of Intermediates and Transition States

The reaction between 4-methoxybenzoyl chloride and 2-methylaniline is believed to proceed through a tetrahedral intermediate. In this intermediate, the nitrogen atom of 2-methylaniline has formed a new bond with the carbonyl carbon of the 4-methoxybenzoyl chloride, and the carbonyl oxygen carries a negative charge. The stability of this intermediate can be influenced by the solvent and any catalysts present.

The transition state for the formation of the tetrahedral intermediate is the highest energy point on the reaction coordinate leading to its formation. The structure of the transition state would involve the partial formation of the C-N bond and partial breaking of the C=O π bond. A second transition state is associated with the collapse of the tetrahedral intermediate to form the final product and expel the chloride ion. Computational chemistry studies, though not specifically found for this compound, are powerful tools for elucidating the structures and energies of such intermediates and transition states in related reactions.

Scale-Up Considerations and Process Optimization for this compound Production

The successful transition of the synthesis of this compound from a laboratory scale to an industrial production process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. While specific scale-up data for this compound is not publicly detailed, general principles of chemical process development for N-aryl benzamides are applicable.

Key areas for optimization include:

Reagent Selection and Stoichiometry: While 4-methoxybenzoyl chloride is a common starting material, alternative, less expensive, or safer acylating agents could be explored for large-scale production. Optimizing the stoichiometry of the reactants is crucial to maximize yield and minimize unreacted starting materials, which can complicate purification.

Solvent Selection: The choice of solvent is critical. An ideal solvent for industrial production should be effective for the reaction, easily recoverable, have a low environmental impact, and be cost-effective. Dichloromethane, often used in lab-scale synthesis, might be replaced with greener alternatives on a larger scale.

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled and optimized. Exothermic reactions, like the formation of benzamides from acid chlorides, require efficient heat removal systems to prevent runaway reactions.

Work-up and Purification: The purification method used in the laboratory (e.g., column chromatography) is often not feasible for large-scale production. Alternative methods such as crystallization, extraction, and filtration need to be developed and optimized to achieve the desired product purity.

Process Safety: A thorough hazard analysis of the entire process is essential. This includes understanding the thermal stability of reactants, intermediates, and products, as well as the potential for hazardous side reactions.

The following table outlines some key parameters and their considerations for process optimization:

| Parameter | Laboratory Scale Consideration | Scale-Up/Process Optimization Consideration |

| Acylating Agent | 4-methoxybenzoyl chloride | Evaluation of alternative reagents (e.g., 4-methoxybenzoic acid with a coupling agent, or its ester) for cost, safety, and atom economy. |

| Base | Triethylamine, Pyridine | Use of inorganic bases (e.g., carbonates, hydroxides) which are cheaper and easier to remove. |

| Solvent | Dichloromethane, Tetrahydrofuran | Selection of higher-boiling, less hazardous, and recyclable solvents like toluene or 2-methyltetrahydrofuran. |

| Purification | Column Chromatography | Development of robust crystallization or precipitation methods. |

| Process Control | Manual monitoring (TLC) | Implementation of automated process analytical technology (PAT) for real-time monitoring of reaction progress and impurity profiles. |

Optimization of these parameters through techniques like Design of Experiments (DoE) can lead to a robust and efficient manufacturing process for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy N 2 Methylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-methoxy-N-(2-methylphenyl)benzamide

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, offer unambiguous evidence for its structural and electronic properties.

The ¹H NMR spectrum of this compound provides a proton-by-proton map of the molecule. The spectrum is characterized by distinct signals for the amide, aromatic, methoxy (B1213986), and methyl protons.

Amide Proton (N-H): A broad singlet typically appears in the downfield region, approximately between 8.0 and 9.5 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The chemical shift can be sensitive to solvent, concentration, and temperature.

4-Methoxyphenyl (B3050149) Ring Protons: The two protons ortho to the carbonyl group (H-2', H-6') are deshielded and appear as a doublet around 7.8-8.0 ppm. The two protons ortho to the methoxy group (H-3', H-5') are shielded and resonate as a doublet around 6.9-7.1 ppm. This characteristic AA'BB' splitting pattern arises from ortho-coupling, with a typical coupling constant (J) of ~8-9 Hz.

2-Methylphenyl Ring Protons: The four protons on this ring exhibit a more complex multiplet pattern between approximately 7.1 and 7.4 ppm due to their distinct chemical environments and spin-spin coupling.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group give rise to a sharp singlet at approximately 3.8-3.9 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Methyl Protons (-CH₃): The three protons of the methyl group on the tolyl ring appear as a sharp singlet, typically shielded relative to the other protons, at around 2.2-2.4 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N-H (Amide) | ~8.5 | Broad Singlet | N/A | 1H |

| H-2', H-6' (Ar-H) | ~7.9 | Doublet | ~8.5 | 2H |

| H-3", H-4", H-5", H-6" (Ar-H) | ~7.3 | Multiplet | - | 4H |

| H-3', H-5' (Ar-H) | ~7.0 | Doublet | ~8.5 | 2H |

| -OCH₃ | ~3.85 | Singlet | N/A | 3H |

| -CH₃ | ~2.3 | Singlet | N/A | 3H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum for this compound will show 15 distinct signals, corresponding to its 15 carbon atoms.

Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and appears as a low-intensity signal in the range of 165-168 ppm.

Aromatic Carbons: The aromatic carbons resonate between 114 and 140 ppm.

Substituent Effects on the 4-Methoxyphenyl Ring: The methoxy group is a strong electron-donating group, causing a significant shielding (upfield shift) of the ortho (C-3', C-5') and para (C-1') carbons and a deshielding (downfield shift) of the ipso-carbon (C-4'). The carbon attached to the carbonyl group (C-1') is observed around 126 ppm, while the oxygen-bearing carbon (C-4') is highly deshielded, appearing near 162 ppm. The carbons ortho to the methoxy group (C-3', C-5') are shielded and appear at approximately 114 ppm.

Substituent Effects on the 2-Methylphenyl Ring: The carbons of this ring show distinct signals. The carbon attached to the nitrogen (C-1") is found around 136 ppm, while the methyl-bearing carbon (C-2") is at a similar value.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears as a sharp signal around 55.5 ppm.

Methyl Carbon (-CH₃): The tolyl methyl carbon is the most shielded, resonating at approximately 18 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~166.0 |

| C-4' (C-O) | ~162.5 |

| C-1" (C-N) | ~136.2 |

| C-2" (C-CH₃) | ~135.8 |

| C-1' (C-C=O) | ~126.5 |

| Aromatic CHs (C-2', C-6', C-3" to C-6") | ~121 - 131 |

| C-3', C-5' (Ar-CH) | ~114.0 |

| -OCH₃ | ~55.6 |

| -CH₃ | ~18.1 |

While 1D NMR provides foundational data, 2D NMR techniques like COSY, HSQC, and HMBC are employed for definitive structural confirmation by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons. It would show clear cross-peaks between the H-2'/H-6' and H-3'/H-5' doublets on the 4-methoxyphenyl ring, confirming their ortho relationship. It would also reveal the complex coupling network among the four adjacent protons on the 2-methylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign each aromatic CH carbon signal by linking it to its corresponding proton signal identified in the ¹H NMR spectrum. For example, the proton signal at ~3.85 ppm would show a cross-peak to the carbon signal at ~55.6 ppm, confirming the -OCH₃ group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would include:

The amide proton (N-H) showing a cross-peak to the carbonyl carbon (C=O) and the C-1" and C-6" carbons of the 2-methylphenyl ring.

The H-2' and H-6' protons showing correlations to the carbonyl carbon (C=O).

The methyl protons (-CH₃) showing a correlation to the C-2" carbon of the aromatic ring.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman), which correspond to specific molecular vibrations.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its secondary amide and substituted aromatic ring structures.

N-H Stretch: A prominent, moderately sharp band appears in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the amide linkage. Its position and shape are highly indicative of hydrogen bonding.

Aromatic C-H Stretch: Weak to medium bands are observed just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), which are characteristic of C-H stretching in the aromatic rings.

Aliphatic C-H Stretch: Bands corresponding to the C-H stretching of the methoxy and methyl groups are found just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

Amide I Band (C=O Stretch): A very strong and sharp absorption band, one of the most characteristic in the spectrum, is found between 1640 and 1680 cm⁻¹. This band is primarily due to the C=O stretching vibration of the amide group.

Amide II Band: This strong band, appearing between 1510 and 1550 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Aromatic C=C Stretch: Several medium to strong bands in the 1450-1610 cm⁻¹ region are due to the skeletal C=C stretching vibrations within the two aromatic rings.

C-O Stretch: A strong band corresponding to the asymmetric C-O-C stretching of the aryl-ether (methoxy) group is typically observed around 1250 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Ar-H | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -OCH₃, -CH₃ | 2850 - 2980 | Medium |

| Amide I (C=O Stretch) | Amide | 1640 - 1680 | Strong |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1510 - 1550 | Strong |

| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1610 | Medium-Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | ~1250 | Strong |

In the solid state, benzanilide-type molecules like this compound typically form strong intermolecular hydrogen bonds. researchgate.net The amide N-H group of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This interaction creates a network that links the molecules into chains or sheets within the crystal lattice.

This hydrogen bonding has a distinct effect on the vibrational spectrum:

The N-H stretching frequency is lowered (red-shifted) and the band becomes broader compared to the free N-H group (which would be observed in a very dilute solution in a non-polar solvent like CCl₄). A solid-state N-H band around 3300 cm⁻¹ is indicative of significant hydrogen bonding.

The Amide I (C=O) stretching frequency is also red-shifted upon hydrogen bonding. The formation of the N-H···O=C bond weakens the C=O double bond, lowering the energy required to stretch it. Therefore, a C=O frequency in the lower end of the typical range (e.g., 1640-1650 cm⁻¹) suggests strong intermolecular association.

By comparing the spectra of the compound in the solid state (e.g., as a KBr pellet) with its spectrum in a dilute, non-polar solution, the extent of hydrogen bonding can be assessed. The shift to higher frequencies for both the N-H and C=O bands upon dilution is a classic indicator of the disruption of intermolecular hydrogen bonds. quora.com

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. In the analysis of this compound, both high-resolution mass spectrometry and tandem mass spectrometry play crucial roles in its unambiguous identification and structural elucidation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical monoisotopic mass of this compound (C₁₅H₁₅NO₂) is 241.1103 g/mol . An experimental determination of the exact mass through HRMS would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Theoretical Monoisotopic Mass | 241.1103 g/mol |

Fragmentation Pathways and Structural Confirmation through Tandem Mass Spectrometry

Upon ionization, typically forming the protonated molecule [M+H]⁺, the amide bond is a likely site for initial fragmentation. Common fragmentation pathways for benzamides include:

Cleavage of the amide C-N bond: This would lead to the formation of a benzoyl cation (m/z 135) containing the 4-methoxybenzoyl group and a neutral fragment corresponding to 2-methylaniline. The benzoyl cation could further lose carbon monoxide to yield a phenyl cation (m/z 107).

Cleavage of the carbonyl C-phenyl bond: This would result in the formation of a 4-methoxyphenyl cation (m/z 107).

Fragmentation of the N-aryl group: The 2-methylphenyl group could also undergo characteristic fragmentation.

The analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the identity of this compound.

Table 2: Predicted Major Fragment Ions of this compound in Tandem Mass Spectrometry

| m/z (predicted) | Proposed Fragment Ion |

| 242.1181 | [M+H]⁺ (Protonated Molecule) |

| 135.0446 | [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation) |

| 107.0497 | [CH₃OC₆H₄]⁺ (4-methoxyphenyl cation) |

X-ray Crystallography and Solid-State Structure Analysis of this compound

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been detailed in the provided search results, analysis of closely related structures, such as 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, can provide significant insights into the likely solid-state conformation and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions. Key interactions that are likely to govern the crystal packing include:

Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of intermolecular N-H···O=C hydrogen bonds, which are a common and strong directional interaction in the crystal structures of amides. These interactions can lead to the formation of chains or dimeric motifs.

Conformational Analysis in the Crystalline State

The conformation of the this compound molecule in the crystalline state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions.

Amide Bond Planarity: The amide bond (C-N) is expected to have significant double bond character, resulting in a planar geometry for the C(=O)N-H group.

The specific conformation adopted in the crystal will be the one that allows for the most stable packing arrangement through the aforementioned intermolecular interactions.

Theoretical and Computational Studies of 4 Methoxy N 2 Methylphenyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of 4-methoxy-N-(2-methylphenyl)benzamide. These methods allow for a detailed exploration of the molecule's geometry, energy, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net The primary goal of geometry optimization is to find the minimum energy conformation on the potential energy surface.

The steric hindrance introduced by the ortho-methyl group on the N-phenyl ring significantly influences the molecule's final geometry. This steric clash typically forces the two aromatic rings to be non-coplanar with the central amide plane. nih.govresearchgate.net The dihedral angles between the amide plane and the phenyl rings are key parameters determined through these calculations. In a related compound, 2-methyl-N-o-tolyl-benzamide, the amide unit was found to be planar, subtending significant dihedral angles with the two aromatic rings. nih.gov

Beyond geometry, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. rsc.org

Table 1: Representative Calculated Electronic Properties for this compound using DFT

| Parameter | Representative Value | Significance |

|---|---|---|

| Total Energy | -805.123 Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.9 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

Note: These values are hypothetical and representative of what would be expected from DFT calculations on a molecule with this structure.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive sites. ufms.br The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. rsc.orgnih.gov

For this compound, the MEP map would be expected to show the most negative potential (red) localized on the carbonyl oxygen atom of the amide group and, to a lesser extent, the oxygen of the methoxy (B1213986) group. These regions represent the primary sites for interactions with electrophiles or hydrogen bond donors. The most positive potential (blue) would likely be found around the amide hydrogen (N-H), making it the principal site for nucleophilic attack or hydrogen bonding with acceptor atoms. nih.gov The aromatic rings would exhibit moderately negative potential above and below the plane due to the delocalized π-electrons. ufms.br

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of this compound, particularly around its single bonds, gives rise to various possible conformations. Understanding these conformational landscapes and their dynamics is crucial for a complete molecular picture.

The benzamide (B126) moiety is characterized by several rotatable bonds, primarily the C-C bond connecting the benzoyl group to its phenyl ring and the C-N amide bond. Rotation around the C(aryl)-C(carbonyl) and N-C(aryl) bonds is of particular interest. The planarity of the amide bond (O=C-N) itself is generally maintained due to resonance, but the orientation of the attached phenyl rings is subject to rotational freedom.

Computational studies on similar aromatic amides have shown that steric repulsion often prevents a fully planar conformation. researchgate.net For this compound, the ortho-methyl group on the N-phenyl ring creates significant steric hindrance, forcing this ring out of the amide plane. nih.gov The methoxy-substituted phenyl ring also experiences some steric interaction, leading to a twisted conformation. researchgate.net

DFT calculations can be used to map the potential energy surface as a function of the key dihedral angles. This allows for the determination of the energy barriers for rotation around these bonds. mdpi.comchemrxiv.orgresearchgate.net The height of these rotational barriers indicates the energy required to convert between different conformational isomers. Studies on related N-benzhydrylformamides have used DFT to calculate rotational barriers for both formyl and aryl fragments, finding values in the range of 2.5 to 23 kcal/mol depending on the specific rotation and substituents. mdpi.comnih.gov

Table 2: Hypothetical Rotational Barriers for Key Dihedral Angles in this compound

| Rotational Bond | Dihedral Angle Definition | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|

| Benzoyl C-C | C(aryl)-C(aryl)-C=O | ~5-8 |

| Amide C-N | O=C-N-C(aryl) | ~18-22 (for full 180° rotation) |

Note: These values are illustrative estimates based on published data for structurally similar benzamides and N-aryl amides. mdpi.comresearchgate.net

The conformation and dynamic behavior of a molecule can be significantly influenced by its environment, particularly the solvent. cdnsciencepub.com Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the explicit effects of solvent molecules. tandfonline.comuu.nlnih.gov

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, dimethyl sulfoxide), and the motions of all atoms are calculated over time by solving Newton's equations of motion. tandfonline.comnih.gov This approach provides insight into how solvent interactions, such as hydrogen bonding, affect the conformational preferences of this compound.

For instance, polar solvents are known to disrupt intramolecular hydrogen bonds and can stabilize more polar conformations of amide-containing molecules. cdnsciencepub.comnih.gov In the case of this molecule, polar solvents would be expected to form hydrogen bonds with the amide N-H and C=O groups, potentially altering the rotational energy landscape and the relative populations of different conformers compared to the gas phase. MD simulations can track these changes, revealing the stability of specific conformations in solution and the timescale of transitions between them. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations are particularly effective for predicting vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

For Infrared (IR) spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. nih.gov Key vibrational modes for this compound would include the N-H stretch, the C=O (Amide I) stretch, and C-N stretching and bending modes. Calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. arxiv.org

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the 1H and 13C chemical shifts. nih.govbris.ac.uk These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated values are then referenced against a standard (e.g., tetramethylsilane) to yield chemical shifts that can be directly compared with experimental spectra. researchgate.net Such calculations can be invaluable for assigning peaks in complex spectra and confirming the molecular structure.

Table 3: Comparison of Representative Predicted vs. Expected Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Computational Value | Typical Experimental Range |

|---|---|---|

| IR Frequencies (cm-1) | ||

| N-H Stretch | ~3450 (scaled) | 3350 - 3450 |

| C=O Stretch (Amide I) | ~1680 (scaled) | 1660 - 1690 |

| C-O-C (Aryl-ether) Stretch | ~1255 (scaled) | 1240 - 1260 |

| 1H NMR Chemical Shifts (ppm) | ||

| N-H Proton | ~8.5 | 8.0 - 9.0 |

| Methoxy Protons (-OCH3) | ~3.8 | 3.7 - 3.9 |

| Methyl Protons (-CH3) | ~2.3 | 2.2 - 2.4 |

| 13C NMR Chemical Shifts (ppm) | ||

| Carbonyl Carbon (C=O) | ~166 | 165 - 168 |

| Methoxy Carbon (-OCH3) | ~56 | 55 - 57 |

Note: Predicted values are representative and based on typical outcomes from DFT/GIAO calculations for similar functional groups.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework for this purpose.

Theoretical calculations of the ¹H and ¹³C NMR chemical shifts for this compound can be performed to complement experimental data. These calculations are typically carried out on the molecule's optimized geometry. The predicted chemical shifts are often linearly correlated with experimental values to correct for systematic errors arising from the chosen theoretical level and solvent effects. Such studies on related benzamide derivatives have shown good agreement between calculated and experimental shifts. nih.gov

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | 8.15 | - |

| Methoxy -OCH₃ | 3.85 | 55.7 |

| Methyl -CH₃ | 2.30 | 17.9 |

| Carbonyl C=O | - | 166.2 |

| Aromatic C-H (methoxy-phenyl) | 6.95 - 7.85 | 114.1 - 131.8 |

| Aromatic C-H (methyl-phenyl) | 7.20 - 7.40 | 126.5 - 135.9 |

| Aromatic Quaternary C | - | 128.0 - 162.5 |

Note: These are illustrative values based on typical computational results for similar molecules.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations are frequently used to compute the vibrational frequencies and intensities of a molecule in its ground state. esisresearch.orgnih.gov These theoretical predictions are instrumental in the assignment of experimental IR and Raman spectra, especially for complex molecules where spectral overlap is common.

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental observations, accounting for anharmonicity and other limitations of the computational model. Potential Energy Distribution (PED) analysis is also performed to determine the contribution of different internal coordinates to each vibrational mode, leading to a more precise assignment. nih.gov

A table of selected calculated vibrational frequencies and their assignments for key functional groups in this compound is presented below.

Interactive Data Table: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3450 | Amide N-H stretching |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H stretching |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Methyl and Methoxy C-H stretching |

| C=O Stretch (Amide I) | 1685 | Carbonyl stretching |

| N-H Bend (Amide II) | 1530 | N-H bending coupled with C-N stretching |

| C-N Stretch (Amide III) | 1240 | C-N stretching coupled with N-H bending |

| C-O Stretch (Methoxy) | 1255 (asymmetric), 1030 (symmetric) | Aryl-alkyl ether C-O stretching |

Note: These are illustrative values based on typical computational results for similar molecules. The assignments are for the most significant contributions to the vibrational mode.

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. This allows for the determination of reaction pathways and the calculation of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For a molecule like this compound, computational studies could investigate various reactions, such as its synthesis or hydrolysis. For instance, the mechanism of its formation from 4-methoxybenzoyl chloride and 2-methylaniline can be modeled to understand the energetics of the nucleophilic acyl substitution.

Similarly, the acid- or base-catalyzed hydrolysis of the amide bond can be studied computationally. Such studies would involve locating the transition states for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon and the subsequent bond-breaking steps. The calculated energy barriers can help to predict the reaction rates under different conditions. These computational approaches have been applied to understand the decomposition mechanisms of related amide compounds. mdpi.com

Chemical Reactivity and Mechanistic Studies of 4 Methoxy N 2 Methylphenyl Benzamide

Reactions at the Amide Linkage of 4-methoxy-N-(2-methylphenyl)benzamide

The amide bond is the central functional group of the molecule, and its reactivity is paramount to the compound's chemical profile.

Hydrolysis Reactions and Stability under Varied Conditions

Amides are generally stable functional groups, significantly less reactive towards hydrolysis than esters or acid chlorides. This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which decreases the electrophilicity of the carbonyl carbon.

However, this compound can be hydrolyzed to its constituent carboxylic acid (4-methoxybenzoic acid) and amine (2-methylaniline) under forcing conditions. The reaction can proceed via either acid- or base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis: This typically requires heating in the presence of a strong mineral acid (e.g., H₂SO₄ or HCl). The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis (Saponification): This process involves heating the amide with a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This reaction is effectively irreversible due to the final deprotonation of the resulting carboxylic acid to form a carboxylate salt.

Studies on related N-aryl benzamides suggest that under basic conditions, the electron-withdrawing nature of the N-phenyl group can increase the acidity of the amide N-H proton, potentially slowing the rate of hydrolysis compared to N-alkyl amides. researchgate.net Conversely, electron-donating or withdrawing groups on the benzoyl or anilide rings can subtly influence the rate of hydrolysis by altering the electron density at the carbonyl carbon. researchgate.netarkat-usa.org

Reductions to Amines and Other Transformations

The amide group of this compound can be reduced to an amine. This transformation is a key synthetic route for producing secondary amines from amides.

The most common and effective reagent for this reduction is a powerful hydride source like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, ultimately replacing the carbonyl oxygen with two hydrogen atoms. The expected product of this reduction would be N-(4-methoxybenzyl)(2-methylphenyl)amine .

| Starting Material | Reagent | Product |

| This compound | 1. LiAlH₄ 2. H₂O | N-(4-methoxybenzyl)(2-methylphenyl)amine |

Modern catalytic methods have also been developed for the reduction of secondary amides using less harsh reagents, such as hydrosilanes in the presence of nickel, cobalt, or iridium catalysts. rsc.orgnih.govorganic-chemistry.org These methods often offer greater functional group tolerance. Additionally, under specific zirconium-catalyzed conditions, secondary amides can be selectively reduced to the corresponding imines, avoiding overreduction to the amine. strath.ac.uk

Electrophilic Aromatic Substitution Reactions on this compound

The molecule contains two distinct aromatic rings, both of which can potentially undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the substituents on each ring. aakash.ac.in

Regioselectivity and Directing Effects of Substituents

The reactivity of the two rings towards electrophiles is expected to differ significantly due to the nature of their substituents.

Ring B (N-(2-methylphenyl) ring): This ring is substituted with the amide nitrogen (-NHC=O-R) and a methyl group (-CH₃). The amide nitrogen, while part of a deactivating carbonyl system, can donate its lone pair via resonance, making it an ortho, para-director. libretexts.org The methyl group is a weakly activating, ortho, para-director through an inductive effect and hyperconjugation. youtube.com The combined effect directs incoming electrophiles to the positions ortho and para to the amide nitrogen. The position para to the nitrogen (position 5) and the open position ortho to the nitrogen (position 6) are the most probable sites. However, this ring is generally less activated than Ring A.

Therefore, electrophilic substitution is strongly predicted to occur preferentially on the 4-methoxybenzoyl ring.

| Aromatic Ring | Substituents | Directing Effect | Predicted Position(s) of Substitution |

| Ring A (Benzoyl) | -OCH₃ (at C4) -C(=O)NH- (at C1) | -OCH₃ is strongly activating, ortho, para-directing. | C3 and C5 (ortho to -OCH₃) |

| Ring B (Anilide) | -NHC(=O)- (at C1) -CH₃ (at C2) | -NH is ortho, para-directing. -CH₃ is ortho, para-directing. | C5 (para to -NH) and C6 (ortho to -NH) |

Halogenation, Nitration, and Sulfonation Studies

While specific experimental data for this compound is lacking, the outcomes of common EAS reactions can be predicted based on the regioselectivity analysis.

Halogenation: Using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃), bromination is expected to occur on the highly activated 4-methoxybenzoyl ring, yielding primarily 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide . Computational and experimental studies on similar methoxy-substituted aromatics confirm a high preference for substitution at the positions ortho to the powerful methoxy (B1213986) directing group. nih.gov

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard method for nitration. nih.govnih.gov This reaction is predicted to introduce a nitro group onto the 4-methoxybenzoyl ring, leading to the formation of 4-methoxy-3-nitro-N-(2-methylphenyl)benzamide . The synthesis of related compounds like 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide demonstrates the feasibility of nitrating substituted benzamide (B126) systems. nih.govresearchgate.net

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group. Consistent with the other EAS reactions, the product is expected to be 4-methoxy-5-sulfo-N-(2-methylphenyl)benzamide .

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway distinct from EAS. It requires a nucleophile to attack an aromatic ring, displacing a leaving group. This mechanism is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgmasterorganicchemistry.com

The structure of this compound is not amenable to nucleophilic aromatic substitution under typical SₙAr conditions.

Lack of Electron-Withdrawing Groups: Both aromatic rings are substituted with electron-donating or weakly activating groups (-OCH₃, -CH₃, -NH-). These groups enrich the rings with electron density, making them nucleophilic rather than electrophilic, and thus resistant to attack by external nucleophiles. youtube.com

Absence of a Leaving Group: The molecule does not possess a suitable leaving group, such as a halogen or a sulfonate, in a position that could be displaced by a nucleophile.

Therefore, this compound is considered unreactive towards nucleophilic aromatic substitution reactions via the SₙAr mechanism.

Investigation of Activated Aromatic Rings

The structure of this compound features two aromatic rings with differing electron densities, leading to selective reactivity towards electrophilic attack. The benzoyl ring is activated by the electron-donating methoxy group, while the N-phenyl ring is influenced by the methyl group and the deactivating effect of the amide linkage.

The methoxy group on the benzoyl ring is a strong activating group due to its ability to donate electron density to the ring through resonance. This effect is most pronounced at the ortho and para positions relative to the methoxy group. Consequently, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur preferentially on this ring. The directing effect of the methoxy group would favor substitution at the positions ortho to it (C3 and C5).

Conversely, the N-phenyl ring is influenced by two opposing electronic effects. The methyl group is a weak activating group, directing electrophiles to the ortho and para positions. However, the amide group is generally considered a deactivating group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. The lone pair on the nitrogen atom can participate in resonance with the carbonyl, reducing its availability to donate to the phenyl ring. This deactivating effect is typically meta-directing. The interplay of these two substituents on the N-phenyl ring makes its reactivity towards electrophiles less straightforward. However, the activating effect of the methyl group is likely to be overshadowed by the deactivating nature of the amide, making this ring less susceptible to electrophilic attack compared to the methoxy-activated benzoyl ring.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly those bearing halide or triflate functionalities on either aromatic ring, can serve as valuable substrates in these transformations.

Functionalization of Aromatic Rings via Suzuki, Sonogashira, or Heck Couplings

The functionalization of the aromatic rings of this compound can be achieved through various palladium-catalyzed cross-coupling reactions, provided suitable precursors are synthesized.

Suzuki Coupling: To engage in Suzuki coupling, a halogenated or triflated derivative of this compound would be required. For instance, bromination or iodination of the activated benzoyl ring would yield a substrate suitable for coupling with a wide range of boronic acids or their derivatives. This would allow for the introduction of new aryl, heteroaryl, or alkyl groups, expanding the molecular complexity.

Sonogashira Coupling: Similarly, for Sonogashira coupling, a halo-derivative of the parent compound would be reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would introduce an alkyne moiety, a versatile functional group for further transformations.

Heck Coupling: The Heck reaction would involve the coupling of a halo-substituted this compound with an alkene. This would result in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group onto the aromatic ring.

While the provided search results offer general information on these coupling reactions, specific examples utilizing this compound or its derivatives are not detailed. The successful application of these reactions would depend on the synthesis of appropriate halo- or triflate-substituted precursors and the optimization of reaction conditions to achieve the desired regioselectivity and yield.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is centered around the reactivity of the methyl and methoxy functional groups, as well as the potential for electrochemical transformations of the aromatic systems.

Selective Oxidation of the Methyl Group or Methoxy Group

Methyl Group Oxidation: The benzylic methyl group on the N-phenyl ring is susceptible to oxidation to a formyl or carboxylic acid group under appropriate conditions. Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are commonly used for such transformations. However, achieving selectivity in the presence of the electron-rich methoxy-substituted ring can be challenging, as the latter is also prone to oxidation. Milder and more selective oxidizing agents might be required to favor the oxidation of the methyl group.

Methoxy Group Oxidation: The methoxy group, being an electron-donating group, activates the aromatic ring towards oxidative processes. Strong oxidizing agents can lead to demethylation to the corresponding phenol (B47542) or even ring-opening under harsh conditions. Selective oxidation of the methoxy group without affecting other parts of the molecule is generally difficult to achieve.

Specific experimental data on the selective oxidation of either the methyl or methoxy group in this compound is not available in the provided search results. The outcomes of such reactions would be highly dependent on the choice of oxidant and the reaction conditions.

Reduction: The amide functionality in this compound is generally resistant to catalytic hydrogenation under conditions that would reduce an alkene or a nitro group. More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), would be required to reduce the amide to the corresponding amine. The aromatic rings are also generally stable to reduction under standard catalytic hydrogenation conditions but can be reduced under more forcing conditions, such as with Birch reduction.

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of this compound would be influenced by the presence of the two aromatic rings and their substituents. The methoxy-substituted ring, being electron-rich, is expected to have a lower oxidation potential compared to the N-(2-methylphenyl)amido-substituted ring. This suggests that electrochemical oxidation would likely initiate on the methoxy-activated ring.

Conversely, the electron-withdrawing nature of the amide group would make the N-phenyl ring more susceptible to electrochemical reduction compared to the benzoyl ring.

Detailed studies on the specific redox potentials and electrochemical behavior of this compound are not present in the available literature. Such studies would require experimental techniques like cyclic voltammetry to determine the oxidation and reduction potentials and to investigate the stability of the resulting radical ions.

Derivatization Strategies and Functionalization of 4 Methoxy N 2 Methylphenyl Benzamide

Introduction of Additional Functional Groups onto the Aromatic Rings

The introduction of new substituents onto the aromatic rings of 4-methoxy-N-(2-methylphenyl)benzamide can significantly influence its electronic and steric profile. Electrophilic aromatic substitution reactions are a primary means to achieve this, with the regioselectivity being governed by the directing effects of the existing substituents. The methoxy (B1213986) group on the A-ring is a strong activating group and an ortho, para-director, while the amide linkage can direct to the meta or ortho, para position depending on the reaction conditions and the nature of the electrophile. The B-ring is activated by the methyl group (ortho, para-directing) and the amide nitrogen (also ortho, para-directing).

Friedel-Crafts reactions are classic methods for introducing alkyl and acyl groups onto aromatic rings. wikipedia.org

Alkylation: The Friedel-Crafts alkylation of this compound can be achieved using alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org Given the strong activating nature of the methoxy group on the A-ring, alkylation is expected to occur predominantly at the positions ortho to the methoxy group (C3 and C5). However, polyalkylation is a common side reaction in Friedel-Crafts alkylation, which can be challenging to control. organic-chemistry.org

Acylation: Friedel-Crafts acylation, employing acyl halides or anhydrides with a Lewis acid catalyst, offers a more controlled method for functionalization. wikipedia.org The resulting acyl group is deactivating, which generally prevents further acylation of the same ring. youtube.com For this compound, acylation is anticipated to proceed at the C3 or C5 position of the A-ring. The resulting ketone can be subsequently reduced to an alkyl group if desired, providing an alternative route to alkylated derivatives while avoiding polyalkylation. youtube.com While amides are generally not ideal substrates for Friedel-Crafts acylation due to the deactivating nature of the carbonyl group and potential complexation with the Lewis acid, the activating effect of the methoxy group can facilitate this reaction. nih.gov

| Reaction | Reagents | Expected Major Product(s) | Notes |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | 3-Alkyl-4-methoxy-N-(2-methylphenyl)benzamide | Polyalkylation is a potential side reaction. Carbocation rearrangements may occur. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-methoxy-N-(2-methylphenyl)benzamide | Generally avoids polyacylation. The resulting ketone can be reduced. |

Hydroxylation: The introduction of a hydroxyl group can be achieved through various methods. One approach involves electrophilic hydroxylation using reagents like hydrogen peroxide in the presence of a strong acid. Another strategy is the Duff reaction or Reimer-Tiemann reaction on a phenol (B47542) precursor, which would require prior demethylation of the methoxy group (see section 6.3). For hydroxybenzoic acids, hydroxylation can be induced by radical oxidation. researchgate.netresearchgate.net

Amination: Direct amination of the aromatic C-H bonds can be challenging. However, recent advances in catalysis have enabled such transformations. Nickel-catalyzed amination of aryl electrophiles (halides) with ammonia (B1221849) or amines is a viable route. nih.gov Alternatively, photoredox catalysis in conjunction with nickel(II) salts has been shown to facilitate aryl amination. nih.gov Therefore, a halogenated derivative of this compound could serve as a precursor for introducing an amino group. Regioselective radical arene amination presents another modern approach. nih.gov

Carboxylation: The introduction of a carboxyl group can be accomplished through the carboxylation of an organometallic intermediate. This typically involves the formation of an organolithium or Grignard reagent from a halogenated precursor, followed by quenching with carbon dioxide. organic-chemistry.org

| Functional Group | Synthetic Strategy | Precursor | Reagents |

| Hydroxyl | Electrophilic Hydroxylation | This compound | H₂O₂, strong acid |

| Amino | Nickel-catalyzed Amination | Halogenated derivative | NH₃ or RNH₂, Ni catalyst, ligand, base |

| Carboxyl | Carboxylation of Organometallic | Halogenated derivative | 1. Mg or n-BuLi; 2. CO₂ |

Modifications at the N-Substituted Phenyl Moiety

The functionalization of the 2-methylphenyl group (B-ring) can be achieved with high regioselectivity using directed ortho-metalation (DoM). wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

For this compound, the amide nitrogen can act as a DMG, directing lithiation to the C6 position of the B-ring. The methyl group at C2 sterically hinders the other ortho position (C3 relative to the amide). This approach allows for the precise introduction of substituents at a specific position that might be difficult to achieve through conventional electrophilic aromatic substitution. scribd.comharvard.edu

| Electrophile | Functional Group Introduced |

| D₂O | Deuterium |

| I₂ | Iodine |

| (CH₃)₃SiCl | Trimethylsilyl |

| RCHO | Hydroxymethyl |

| CO₂ | Carboxyl |

Strategies for Modifying the Methoxy Group

The methoxy group on the A-ring is a key feature of the molecule and a target for modification. The most common transformation is O-demethylation to yield the corresponding phenol. This can be achieved using various reagents, with boron tribromide (BBr₃) being one of the most effective for cleaving aryl methyl ethers. google.com Other reagents include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.com The resulting phenol is a versatile intermediate that can be further functionalized, for instance, by alkylation to introduce different alkoxy groups or by conversion to an ester or sulfonate.

| Reaction | Reagents | Product |

| O-Demethylation | BBr₃ in CH₂Cl₂ | 4-hydroxy-N-(2-methylphenyl)benzamide |

| Ether Cleavage | Excess HBr or HI, heat | 4-hydroxy-N-(2-methylphenyl)benzamide |

It is important to consider the potential for amide bond cleavage under harsh acidic conditions, so reaction conditions must be carefully optimized.

Synthesis of Analogs with Varied Substituent Patterns on the Benzamide (B126) Core

A straightforward approach to generating analogs of this compound is to start from different substituted benzoic acids. The amide bond can be readily formed by coupling a substituted benzoic acid (or its corresponding acyl chloride) with 2-methylaniline. This allows for the introduction of a wide array of substituents at any position of the A-ring. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed for this purpose.

This strategy offers high flexibility in designing analogs with diverse electronic and steric properties on the benzamide core, enabling systematic structure-activity relationship (SAR) studies. For example, analogs with electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) or additional electron-donating groups (e.g., hydroxyl, amino) can be synthesized. nih.govnih.gov

| Substituted Benzoic Acid | Coupling Reagent | Amine | Product |

| 3,4-Dimethoxybenzoic acid | EDC, HOBt | 2-Methylaniline | 3,4-dimethoxy-N-(2-methylphenyl)benzamide |

| 4-Nitrobenzoic acid | SOCl₂, then | 2-Methylaniline | 4-nitro-N-(2-methylphenyl)benzamide |

| 4-(Trifluoromethyl)benzoic acid | DCC | 2-Methylaniline | 4-(trifluoromethyl)-N-(2-methylphenyl)benzamide |

Stereoselective Derivatization Approaches

While specific stereoselective derivatization of this compound has not been extensively documented in publicly available research, several modern synthetic strategies can be extrapolated to this scaffold. These approaches offer potential pathways to introduce chirality either by creating stereogenic centers or by inducing axial chirality. This section will explore hypothetical, yet scientifically grounded, methodologies for the stereoselective functionalization of this molecule.

Asymmetric C-H Functionalization

The presence of two distinct aromatic rings in this compound offers multiple sites for directed C-H functionalization. Transition-metal catalysis, particularly with iridium or rhodium, has emerged as a powerful tool for the enantioselective introduction of substituents at C-H bonds ortho to a directing group. The amide functionality in this compound can serve as an effective directing group to facilitate such transformations.

One plausible strategy involves the iridium-catalyzed asymmetric alkylation of the N-(2-methylphenyl) ring. Using a chiral phosphoramidite-olefin hybrid ligand, it may be possible to introduce an alkyl group at the C6 position of the tolyl ring, creating a new stereocenter. The steric hindrance from the ortho-methyl group could influence the stereochemical outcome of the reaction.

Alternatively, the use of chiral transient directing groups could enable enantioselective C–H functionalization. acs.org This approach avoids the need for permanent directing groups, streamlining the synthetic sequence. By reacting this compound with a chiral amino acid or another suitable chiral auxiliary, a transient directing group could be formed in situ, guiding a transition metal catalyst to perform an asymmetric C-H activation on either aromatic ring.

Table 1: Representative Examples of Iridium-Catalyzed Asymmetric Alkylation of N-Arylbenzamides

| Entry | N-Arylbenzamide Substrate | Alkylating Agent | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | N-phenylbenzamide | n-butyl vinyl ether | Phosphoramidite-olefin | 2-(1-butoxyethyl)benzamide derivative | 95 | 96 |

| 2 | N-(3-methylphenyl)benzamide | ethyl vinyl ether | Phosphoramidite-olefin | 2-(1-ethoxyethyl)benzamide derivative | 92 | 94 |

| 3 | N-naphthylbenzamide | n-butyl vinyl ether | Phosphoramidite-olefin | 2-(1-butoxyethyl)benzamide derivative | 89 | 97 |

This table presents data from analogous systems to illustrate the potential of the methodology and has not been performed on this compound. thieme-connect.com

Atroposelective Synthesis and Derivatization

The N-aryl bond in this compound is a potential source of axial chirality if rotation around this bond is sufficiently restricted. The presence of the ortho-methyl group on the N-phenyl ring already introduces a degree of steric hindrance. Introduction of an additional substituent at the C6 position of the tolyl ring or the C2' position of the benzoyl ring could create a stable atropisomer.